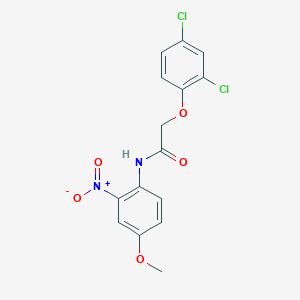![molecular formula C20H25N3OS B4923013 [3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone](/img/structure/B4923013.png)
[3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone: is a complex organic compound that features a piperidine ring, an aniline derivative, and a pyridine ring with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.
Aniline Derivative Preparation: The 3,4-dimethylaniline can be synthesized through nitration of toluene followed by reduction.
Coupling Reactions: The aniline derivative is then coupled with the piperidine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyridine Ring Functionalization: The pyridine ring is functionalized with a methylsulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Piperacillin: An antibiotic with a similar piperidine ring structure.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Metformin: A biguanide class compound used as an antidiabetic drug.
Uniqueness
Structural Features: The combination of a piperidine ring, an aniline derivative, and a pyridine ring with a methylsulfanyl group is unique.
Properties
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14-8-9-16(12-15(14)2)22-17-6-5-11-23(13-17)20(24)18-7-4-10-21-19(18)25-3/h4,7-10,12,17,22H,5-6,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISPLDZLYYNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(N=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)

![4-({2-Methyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4922958.png)

![N-(2,3-dimethylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4922971.png)
![1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B4922974.png)
![(5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B4922978.png)
![[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate](/img/structure/B4922982.png)
![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4923010.png)
![4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide](/img/structure/B4923032.png)
![3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
![1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)
